molecular formula C18H14ClNOS2 B2449877 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-38-0

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No. B2449877
CAS RN: 478047-38-0
M. Wt: 359.89
InChI Key: PHDRERHAUSRLEP-UHFFFAOYSA-N
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Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazole compounds can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Anti-inflammatory Activity

2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone and its derivatives have been synthesized and studied for potential anti-inflammatory properties. One such study showed that a derivative, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, exhibited remarkable anti-inflammatory activity in a carrageenan-induced paw edema test on Wistar albino rats, suggesting its potential as an anti-inflammatory agent without the gastric irritation commonly associated with carboxyl groups in the structure (Karande & Rathi, 2017).

Antimicrobial and Antituberculosis Activity

Various derivatives of this compound have been synthesized and tested for in vitro antituberculosis activity. Notably, two compounds from a series of 3-heteroarylthioquinoline derivatives were found to have significant activity against Mycobacterium tuberculosis H37Rv (MTB), with MIC values of 3.2 and 3.5 μM, respectively, without toxic effects on mouse fibroblasts (NIH 3T3) (Chitra et al., 2011).

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational spectra of certain derivatives have been extensively studied. For instance, a computational study explored the structural and electronic properties of a derivative, providing insights into its molecular system, charge distribution, and dipole moment, which can be crucial for understanding its reactivity and interaction with other molecules (Toh et al., 2019).

Anticancer and Antimicrobial Studies

Several studies have analyzed the structural properties, molecular docking, and potential biological activities of certain derivatives. One such study found that specific derivatives exhibited antifungal and antibacterial effects, indicating their potential as antimicrobial agents. Molecular docking was used to identify the interaction of these compounds with different proteins, which could be a step towards understanding their mechanism of action in biological systems (Viji et al., 2020).

Central Nervous System Activity

Certain derivatives have been investigated for their effects on the central nervous system. In one study, compounds exhibited sedative activity and were found to be non-toxic, suggesting their potential for therapeutic use in the treatment or management of CNS-related conditions (Author unknown, 2022).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazole derivatives have been the subject of much research due to their wide range of biological activities. Future research may continue to explore the potential of these compounds in various applications, including medicinal chemistry .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS2/c1-12-17(23-18(20-12)13-5-3-2-4-6-13)16(21)11-22-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDRERHAUSRLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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